

Application Notes: PEA-15 Staining in Paraffin-Embedded Tissue Sections

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Compound of Interest		
Compound Name:	PE154	
Cat. No.:	B15617722	Get Quote

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Introduction

Phosphoprotein Enriched in Astrocytes 15 kDa (PEA-15), also known as **PE154**, is a ubiquitously expressed 15 kDa protein that plays a crucial role in regulating fundamental cellular processes, including proliferation, apoptosis, and glucose metabolism. PEA-15 is a death effector domain (DED)-containing protein that lacks enzymatic activity, functioning primarily as a molecular adaptor. Its interaction with key signaling molecules, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and Fas-associated death domain (FADD), positions it as a critical regulator of cell fate. These interactions make PEA-15 a protein of significant interest in various research fields, particularly in cancer biology and metabolic diseases. Immunohistochemistry (IHC) on paraffin-embedded tissues is a powerful technique to investigate the in-situ expression and localization of PEA-15, providing valuable insights into its role in tissue pathology.

Cellular Localization: PEA-15 is predominantly a cytosolic protein.[1][2] Its primary function in regulating the MAPK signaling pathway involves sequestering ERK1/2 in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of transcription factors that drive cell proliferation.[2] The Human Protein Atlas reports cytoplasmic expression of PEA-15, mainly in the central nervous system, with additional localization to the nucleoplasm and vesicles.[1]



Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of PEA-15 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials and Reagents

- FFPE tissue sections (4-5 μm thick) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- · Deionized or distilled water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 1-10% normal serum from the host species of the secondary antibody in PBS or TBS)
- Primary antibody against PEA-15 (see Table 1 for recommended dilutions)
- Biotinylated secondary antibody
- Streptavidin-horseradish peroxidase (HRP) conjugate
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- · Hematoxylin counterstain
- Mounting medium
- Coplin jars or staining dishes
- Humidified chamber
- Microwave, pressure cooker, or water bath for antigen retrieval



Light microscope

II. Staining Procedure

- · Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5-10 minutes each.
 - Rehydrate the sections by sequential immersion in:
 - Two changes of 100% ethanol for 3-5 minutes each.
 - Two changes of 95% ethanol for 3-5 minutes each.
 - One change of 70% ethanol for 3-5 minutes.
 - Rinse slides in distilled water for 5 minutes.
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is generally recommended. The optimal buffer and heating time should be determined empirically.[3][4]
 - Immerse slides in pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
 at 95-100°C for 20-40 minutes in a water bath, microwave, or pressure cooker.
 - Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
 - Rinse the slides in distilled water and then in a wash buffer (PBS or TBS) for 5 minutes.
- Peroxidase Blocking:
 - Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse the slides twice with wash buffer for 5 minutes each.
- Blocking:



- Incubate the sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Drain the blocking buffer from the slides (do not rinse).
 - Incubate the sections with the primary anti-PEA-15 antibody diluted in antibody diluent (see Table 1) overnight at 4°C in a humidified chamber.

Detection:

- Rinse the slides three times with wash buffer for 5 minutes each.
- Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 60 minutes at room temperature.
- Rinse the slides three times with wash buffer for 5 minutes each.
- Incubate the sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse the slides three times with wash buffer for 5 minutes each.

Chromogen Application:

- Incubate the sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
- Rinse the slides with distilled water to stop the reaction.

Counterstaining:

- Counterstain the sections with hematoxylin for 30 seconds to 2 minutes.
- Rinse the slides with running tap water.
- "Blue" the sections in a suitable buffer or tap water.



- · Dehydration and Mounting:
 - Dehydrate the sections by sequential immersion in 70% ethanol, 95% ethanol, and two changes of 100% ethanol for 3-5 minutes each.
 - Clear the sections in two changes of xylene for 5 minutes each.
 - Mount the coverslip with a permanent mounting medium.

III. Controls

- Positive Control: Use a tissue known to express PEA-15 (e.g., brain tissue, specifically astrocytes) to validate the staining protocol.[5]
- Negative Control: Omit the primary antibody incubation step to check for non-specific staining from the secondary antibody and detection reagents.
- Isotype Control: Incubate a slide with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.

Data Presentation

Quantitative and semi-quantitative analysis of PEA-15 staining can provide valuable information on its expression levels in different tissues and disease states.

Table 1: Recommended Primary Antibody Dilutions for PEA-15 IHC-P



Antibody Source	Host	Clonality	Recommended Dilution
Abcam (ab135694)	Rabbit	Polyclonal	1:50 - 1:100[6]
Antibodies-online (ABIN791027)	Rabbit	Polyclonal	1:200 - 1:500[7]
Cell Signaling Technology (#2780)	Rabbit	Polyclonal	User-determined
Sigma-Aldrich (SAB4503450)	Rabbit	Polyclonal	1:50 - 1:100[8]

Note: The optimal dilution should be determined by the end-user through titration experiments.

Table 2: Representative Scoring System for PEA-15 Immunohistochemical Staining

A common method for scoring IHC results is the H-Score, which combines the staining intensity and the percentage of positive cells.[9]

Staining Intensity	Score	Description
No staining	0	Absence of any brown color in the cytoplasm.
Weak staining	1+	Faint brown cytoplasmic staining.
Moderate staining	2+	Distinct brown cytoplasmic staining.
Strong staining	3+	Intense dark brown cytoplasmic staining.

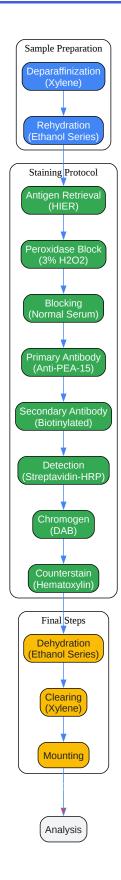
H-Score Calculation: The H-Score is calculated using the following formula: H-Score = $[1 \times (\% \text{ of cells with weak staining})] + [2 \times (\% \text{ of cells with moderate staining})] + [3 \times (\% \text{ of cells with strong staining})]$



The H-Score ranges from 0 to 300. The percentage of positive cells is determined by counting at least 100 tumor cells in several representative high-power fields.

Visualizations Experimental Workflow



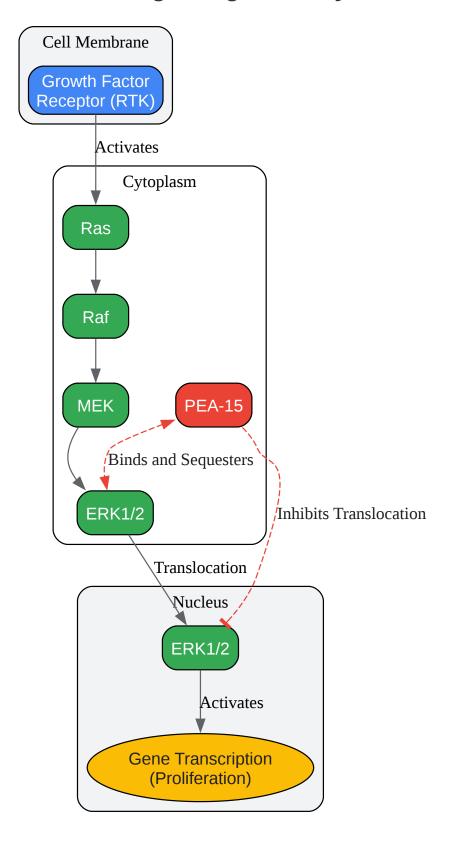


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Caption: Workflow for PEA-15 Immunohistochemical Staining.



PEA-15 in the MAPK Signaling Pathway

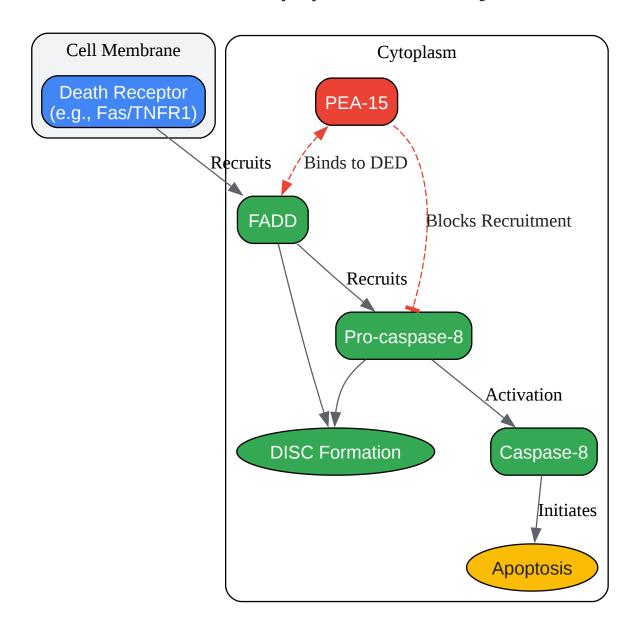


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Caption: PEA-15 sequesters ERK1/2 in the cytoplasm.

PEA-15 in the Extrinsic Apoptosis Pathway



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Caption: PEA-15 inhibits apoptosis by binding to FADD.

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